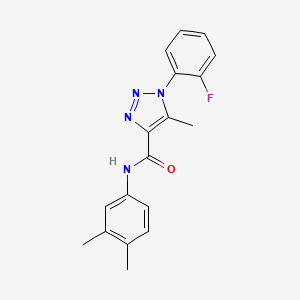

N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with a 5-methyl group, a 2-fluorophenyl ring at position 1, and a 3,4-dimethylphenyl carboxamide group at position 2.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-8-9-14(10-12(11)2)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEXNOIUZNCSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. The unique structural features of this compound, including the triazole moiety and various aromatic substitutions, contribute to its pharmacological properties.

- Molecular Formula : C18H17FN4O

- Molecular Weight : 324.4 g/mol

- IUPAC Name : N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide

Antiproliferative Activity

Recent studies have demonstrated that compounds containing the 1H-1,2,3-triazole-4-carboxamide scaffold exhibit selective cytotoxic activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in human leukemia (CEM) and cervical carcinoma (HeLa) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| Doxorubicin | HeLa | 0.5 |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | L1210 | 10.0 |

The above table illustrates the antiproliferative potency of the target compound compared to established chemotherapeutics like doxorubicin .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective activity. In vitro studies have indicated that triazole derivatives can inhibit neuroinflammation and oxidative stress in neuronal cell models. For example:

- Mechanism of Action : The compound has been shown to inhibit the NF-kB signaling pathway and reduce reactive oxygen species (ROS) production.

| Activity Type | IC50 (µM) |

|---|---|

| Inhibition of NO production | 2.91 ± 0.47 |

| Neurotoxicity in SH-SY5Y cells | >50 |

These findings suggest a dual role for the compound in both cancer therapy and neuroprotection .

Study 1: Antiproliferative Activity Assessment

In a comparative study involving various triazole derivatives, researchers synthesized multiple compounds and evaluated their activity against different cancer cell lines. The target compound demonstrated significant activity comparable to leading chemotherapeutic agents.

Study 2: Neuroprotective Mechanisms

A separate investigation focused on the neuroprotective effects of triazole derivatives in models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function in scopolamine-induced memory impairment models.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. In vitro experiments have demonstrated significant antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| L1210 | 15.2 |

| HeLa | 12.8 |

| CEM | 10.5 |

These results indicate that the compound exhibits enhanced efficacy compared to related compounds lacking the triazole moiety. The mechanism of action is believed to involve enzyme inhibition and receptor modulation, impacting critical signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

The compound also shows promise in modulating inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokines and affect the NF-κB signaling pathway. This suggests potential applications in treating inflammatory diseases where cytokine modulation is beneficial.

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer investigated a derivative similar to this compound and reported that modifications to the triazole structure significantly improved its ability to inhibit cell proliferation across various cancer types. This underscores the importance of structural features in enhancing therapeutic efficacy.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of triazole-containing compounds against oxidative stress-induced neuronal damage. The compound demonstrated significant inhibition of reactive oxygen species (ROS) generation, indicating its potential in neurodegenerative disease models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Key Difference : Fluorine at the para position of the phenyl ring (vs. ortho in the query compound).

- Impact: The para-fluorine may reduce steric hindrance, improving binding to planar biological targets.

N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Key Difference : Acetamido group on the phenyl ring (vs. 2-fluorophenyl in the query compound).

Triazole Core Modifications

5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (Compound 3o)

- Key Differences: Ethyl group at position 5 (vs. methyl in the query compound). Quinoline substituent (vs. 3,4-dimethylphenyl).

N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

- Key Differences :

- 1,2,4-triazole core (vs. 1,2,3-triazole).

- 3-Trifluoromethylphenyl substituent (vs. 2-fluorophenyl).

- The trifluoromethyl group increases electron-withdrawing effects, which may enhance reactivity but reduce solubility .

Substituent-Driven Pharmacological Profiles

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide

- Key Difference: Aminoethyl group and 4-chlorophenyl substituent.

- Impact: The aminoethyl group introduces a protonatable amine, improving solubility and enabling salt formation.

N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Key Difference: Amino group at position 5 and acetylated phenyl ring.

- Impact: The amino group facilitates hydrogen bonding with biological targets, while the acetyl group may reduce oxidative metabolism, extending half-life .

Data Table: Structural and Functional Comparison

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

- Positional Isomerism : The ortho-fluorine in the query compound may confer superior target selectivity compared to para-substituted analogs, as seen in kinase inhibitors where steric effects dictate binding .

- Triazole Core Stability : 1,2,3-Triazole derivatives generally exhibit greater metabolic stability than 1,2,4-triazoles due to reduced ring strain, aligning with the query compound's design .

- Substituent Effects : Methyl and fluorine groups balance lipophilicity and electronic effects, making the query compound a candidate for central nervous system (CNS) targets. In contrast, bulkier groups (e.g., trifluoromethyl) may limit bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what analytical methods validate its purity?

- Synthesis : A plausible route involves condensation of substituted aniline and isocyanide derivatives, followed by cyclization with sodium azide, analogous to methods used for structurally related triazole carboxamides . Key intermediates (e.g., carboximidoyl chloride) should be characterized via -NMR and IR spectroscopy.

- Validation : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and mass spectrometry (ESI-MS) are critical for confirming molecular weight and purity. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

- Methodology : Use co-solvents like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG-400) at concentrations ≤1% (v/v) to minimize cytotoxicity. For kinetic solubility assays, employ phosphate-buffered saline (PBS, pH 7.4) with surfactants (e.g., Tween-80) .

- Alternative : Synthesize water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) at the carboxamide moiety, guided by computational solubility prediction tools like ALOGPS .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the 3D structure of this compound, and how can conformational flexibility impact refinement?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect data to a resolution ≤0.8 Å for accurate anisotropic displacement parameter modeling .

- Refinement : Employ SHELXL for least-squares refinement, incorporating restraints for flexible substituents (e.g., 2-fluorophenyl ring). Use OLEX2 for real-space validation and electron density map analysis to resolve disorder in methyl groups .

- Example : For similar triazoles, SHELXL’s TWIN and BASF commands effectively model twinning, with R-factors <5% achievable for high-quality crystals .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibition profile?

- Design : Systematically modify substituents (e.g., fluorophenyl vs. bromophenyl) and evaluate inhibitory potency against target enzymes (e.g., kinases, HDACs) using IC assays. Compare with analogs like 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, which shows nM-level activity against carbonic anhydrase .

- Data Analysis : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to correlate substituent effects with binding affinity. For example, 3,4-dimethylphenyl may enhance hydrophobic interactions in enzyme pockets .

Q. What strategies mitigate batch-to-batch variability in biological assays caused by polymorphic forms?

- Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., ethanol/water mixtures) and characterize forms via powder XRD and Raman spectroscopy.

- Standardization : Use DSC to identify the most thermodynamically stable polymorph and enforce strict recrystallization protocols. For bioactive forms, ensure consistency in dissolution kinetics .

Methodological Notes

- Contradictions : While and highlight sodium azide for triazole cyclization, alternative routes (e.g., Cu-catalyzed azide-alkyne cycloaddition) may improve yields but require rigorous metal residue testing.

- Advanced Tools : For electron density analysis, combine OLEX2 with WinGX for graphical representation of anisotropic displacement ellipsoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.